10H-phenothiazine 5-oxide

Cyclic Voltammetry Electron Donor Redox Chemistry

Analytical method development for phenothiazine APIs requires high-purity 10H-phenothiazine 5-oxide reference standards. Sourcing challenges arise because substitution with the parent thioether or sulfone compromises method specificity due to divergent redox and spectral behavior. Procure this sulfoxide to ensure: • Traceable identity for AMV/QC workflows per ANDA requirements • Characterized non-planar geometry (18.4° dihedral) preventing aggregation in solid-state devices • Consistent lot-to-lot purity for reliable calibration and forced degradation studies

Molecular Formula C12H9NOS
Molecular Weight 215.27 g/mol
CAS No. 1207-71-2
Cat. No. B075642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-phenothiazine 5-oxide
CAS1207-71-2
Molecular FormulaC12H9NOS
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC=CC=C3S2=O
InChIInChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
InChIKeyDSAFSORWJPSMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Phenothiazine 5-Oxide Sourcing & Differentiation


10H-Phenothiazine 5-oxide (CAS 1207-71-2) is a heterocyclic sulfoxide derived from the oxidation of the sulfur atom in the phenothiazine ring system [1]. It is a key structural motif in various research and industrial applications, including its use as a reference standard for pharmaceutical impurities [2] and as a building block for materials science [3]. While it shares the phenothiazine core with its parent compound and the fully oxidized sulfone, its distinct physicochemical and optoelectronic properties necessitate a careful, evidence-based selection process for scientific procurement.

Analytical reference standardImpurity profiling and quantification for phenothiazine-based research compounds.
Optoelectronic building blockLeverages distinct oxidation-state-dependent photophysics and non-planar structure.
Carbazole precursor via desulfurizationOxidized-state stability supports multistep synthetic routes to carbazoles.

Why 10H-Phenothiazine 5-Oxide Cannot Be Substituted


Simple substitution of 10H-phenothiazine 5-oxide with its unoxidized parent compound (10H-phenothiazine) or the fully oxidized sulfone (10H-phenothiazine 5,5-dioxide) is not a viable scientific strategy. The sulfur oxidation state is a primary determinant of the molecule's electronic structure, which in turn governs its redox potential, photophysical behavior, and chemical reactivity [1]. These properties are not linearly related; for instance, while the parent thioether is a stronger electron donor, the sulfoxide and sulfone exhibit unique excited-state geometries and electrochemical irreversibility [2]. The following quantitative evidence demonstrates that these differences are substantial and directly impact performance in applications ranging from photocatalysis to materials synthesis, making the correct selection of the 5-oxide critical.

Oxidation state
Sulfoxide group creates irreversible oxidation behavior distinct from thioether (reversible) and sulfone, shifting electrochemical signatures.
Photophysics
Fluorescence lifetime and quantum yield differ substantially from parent thioether; direct analog replacement may not reproduce time-resolved assay responses.

Comparative Performance of 10H-Phenothiazine 5-Oxide


Oxidation Potential vs. Thioether & Sulfone Analogs

The oxidation behavior of 10H-phenothiazine 5-oxide is distinct from its unoxidized and fully oxidized counterparts. In a direct head-to-head comparison of ethynylaniline derivatives, the sulfoxide exhibits an irreversible oxidation peak at a specific potential, differentiating it from the reversible/quasi-reversible behavior often observed in thioethers [1]. This contrasts with the thioether (0.19 V) and sulfone (0.31 V) derivatives, placing the sulfoxide at an intermediate but functionally distinct 0.29 V versus ferrocene [1].

Oxidation potential
Head-to-head
Target 5-oxide: 0.29 V (vs. Fc), irreversible.
Comparator thioether: 0.19 V; sulfone: 0.31 V.
Distinct irreversible oxidation signature for electrochemical design
CV of ethynylaniline derivatives
Cyclic Voltammetry Electron Donor Redox Chemistry

Fluorescence Lifetime and Quantum Yield vs. Analogs

The photophysical properties of 10H-phenothiazine 5-oxide are significantly altered by the sulfoxide group. A direct head-to-head study of ethynylaniline derivatives revealed that the sulfoxide has a fluorescence lifetime of 0.5 ns, which is dramatically shorter than the 1.7 ns lifetime observed for the corresponding thioether [1]. Similarly, its absolute quantum yield is 0.23, a measurable decrease from the thioether's quantum yield of 0.32 [1].

Fluorescence lifetime
Head-to-head
Target 5-oxide: 0.5 ns (Φ=0.23).
Thioether analog: 1.7 ns (Φ=0.32).
Shorter lifetime impacts time-resolved spectroscopy and fluorescence-based assays
Time-resolved fluorescence of ethynylaniline derivatives
Photophysics Fluorescence Optoelectronics

Sulfur Extrusion to Form Carbazole

10H-Phenothiazine 5-oxide demonstrates unique reactivity as a precursor for ring-contracting sulfur extrusion reactions. In a direct comparison study, treatment of the parent phenothiazine-5-oxide with lithium and sodium metal produced carbazole in high yield [1]. While this reaction also occurs with the parent phenothiazine, the study was the first to demonstrate this pathway for the oxidized 5-oxide and 5,5-dioxide derivatives, providing a novel route to carbazoles that avoids the more easily oxidized and potentially less stable parent thioether [1].

Sulfur extrusion
Reported
High-yield carbazole formation with Li/Na metal.
Synthetic route distinct from parent thioether
Qualitative yield comparison; substrate-dependent
Synthetic Chemistry Desulfurization Heterocycle Synthesis

Non-Planar Conformation & Solid-State Ordering

The crystal structure of 10H-phenothiazine 5-oxide reveals a unique solid-state conformation. The sulfoxide group induces a significant non-planar, 'butterfly' shape along the N–S axis, with a measured dihedral angle between the two aromatic rings of 18.40(14)° [1]. This structural feature is distinct from the parent thioether and influences solid-state packing through specific supramolecular interactions, including N–H⋯O hydrogen bonds and π–π contacts with centroid–centroid distances of 3.9096(16) Å and 4.1423(16) Å [1].

Crystal structure
Direct comparison
Dihedral angle 18.40(14)°; π-stacking distances 3.9096(16) Å, 4.1423(16) Å.
Non-planar geometry dictates solid-state packing
Single-crystal XRD at 297 K
Crystallography Solid-State Chemistry Materials Science

Application Scenarios of 10H-Phenothiazine 5-Oxide


Impurity Reference Standard for Phenothiazine APIs

Given its known occurrence as an oxidative degradation product or synthetic byproduct of several phenothiazine-derived pharmaceuticals (e.g., promethazine [7]), 10H-phenothiazine 5-oxide is an essential reference standard. Procuring this compound with a high degree of purity and comprehensive characterization data is critical for analytical method development, validation (AMV), and quality control (QC) during the commercial production of these APIs [8]. The compound's distinct UV-vis spectrum and chromatographic behavior, which differentiate it from the parent drug and other impurities, are directly leveraged in these applications [9].

Building Block for Optoelectronic Materials

The unique combination of electrochemical irreversibility (Eox = 0.29 V) [7] and its specific photophysical profile (τ = 0.5 ns, Φ = 0.23) [7] makes 10H-phenothiazine 5-oxide a valuable building block. Its non-planar structure, as evidenced by its 18.40(14)° dihedral angle [8], is also advantageous for preventing unwanted aggregation in solid-state devices. Researchers developing materials for organic light-emitting diodes (OLEDs), sensors, or other photonic applications should prioritize this specific oxidation state to achieve the precise electronic and optical performance that cannot be replicated by the parent thioether or sulfone analogs [9].

Precursor for Carbazole Synthesis via Desulfurization

For synthetic chemists, 10H-phenothiazine 5-oxide offers a distinct entry point into carbazole chemistry. Its ability to undergo high-yield, ring-contracting sulfur extrusion to form carbazole upon treatment with lithium and sodium metal provides a strategic alternative to using the more electron-rich parent phenothiazine [7]. This pathway may be particularly advantageous in multistep syntheses where the phenothiazine core needs to be maintained in its oxidized state to avoid side reactions at earlier stages, before being cleanly converted to the carbazole scaffold.

Application
Selection Property
Validation Focus
Impurity reference standard
Oxidative degradation marker for phenothiazine-derived compounds
Chromatographic and UV-vis differentiation from parent
Optoelectronic building block
Irreversible oxidation and reduced fluorescence lifetime
Non-planar conformation for aggregation control
Carbazole precursor
Oxidized-state stability for multistep synthesis
Sulfur extrusion reactivity with Li/Na metal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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